Clofedanol
Overview
Description
It possesses local anesthetic, antispasmodic, and antihistamine properties, and may exhibit anticholinergic effects at high doses . Clofedanol is available under various brand names and is marketed in several countries.
Mechanism of Action
Target of Action
Clophedianol primarily targets the Histamine H1 receptor . This receptor plays a crucial role in the body’s immune response to foreign pathogens, and its activation leads to effects such as vasodilation, bronchoconstriction, smooth muscle contraction, and separation of endothelial cells .
Mode of Action
Clophedianol acts as an antagonist at the Histamine H1 receptor . It suppresses the cough reflex by exerting a direct effect on the cough center in the medulla of the brain . Additionally, it possesses local anesthetic and antihistamine properties, and may exhibit anticholinergic effects at high doses .
Pharmacokinetics
It is known that clophedianol undergoes hepatic metabolism .
Result of Action
The primary result of Clophedianol’s action is the suppression of the cough reflex . By acting on the cough center in the medulla of the brain, it provides symptomatic relief from acute cough caused by minor throat and bronchial irritation .
Biochemical Analysis
Biochemical Properties
Clophedianol plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily acts as a histamine H1 receptor antagonist, which helps in reducing allergic reactions . Clophedianol also interacts with the cough center in the medulla of the brain, suppressing the cough reflex . Additionally, it has local anesthetic properties that help in numbing the throat and reducing irritation .
Cellular Effects
Clophedianol affects various types of cells and cellular processes. It influences cell function by acting on the cough center in the brain, thereby suppressing the cough reflex . Clophedianol also has antihistamine properties, which help in reducing allergic reactions by blocking histamine receptors on cells . This can lead to a decrease in inflammation and other allergic symptoms. Furthermore, clophedianol’s local anesthetic properties can affect nerve cells by blocking sodium channels, which helps in reducing pain and irritation .
Molecular Mechanism
The molecular mechanism of clophedianol involves its interaction with the cough center in the medulla of the brain, where it suppresses the cough reflex by a direct effect . Clophedianol also acts as a histamine H1 receptor antagonist, blocking the action of histamine on its receptors and thereby reducing allergic reactions . Additionally, clophedianol’s local anesthetic properties involve the inhibition of sodium channels on nerve cells, which helps in reducing pain and irritation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of clophedianol can change over time. The stability and degradation of clophedianol can influence its long-term effects on cellular function. Studies have shown that clophedianol remains stable under certain conditions, but its efficacy may decrease over time due to degradation . Long-term exposure to clophedianol in in vitro or in vivo studies has shown that it can maintain its cough suppressant and antihistamine properties, but the extent of its effects may vary depending on the duration of exposure .
Dosage Effects in Animal Models
The effects of clophedianol vary with different dosages in animal models. At low doses, clophedianol effectively suppresses the cough reflex and reduces allergic reactions without causing significant adverse effects . At high doses, clophedianol may exhibit anticholinergic effects, leading to symptoms such as dry mouth, blurred vision, and urinary retention . Toxic or adverse effects at high doses may also include irritability, drowsiness, and visual disturbances .
Metabolic Pathways
Clophedianol is primarily metabolized in the liver through hepatic pathways . The enzymes involved in its metabolism include cytochrome P450 enzymes, which help in the breakdown and elimination of the compound from the body . Clophedianol’s metabolism can affect its efficacy and duration of action, as well as its potential for causing adverse effects .
Transport and Distribution
Clophedianol is transported and distributed within cells and tissues through various mechanisms. It is absorbed into the bloodstream after oral administration and distributed to different tissues, including the brain, where it exerts its cough suppressant effects . Clophedianol may also interact with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues .
Subcellular Localization
The subcellular localization of clophedianol involves its distribution within specific compartments or organelles within cells. Clophedianol may be localized in the cytoplasm, where it interacts with histamine receptors and sodium channels . Additionally, clophedianol’s targeting signals and post-translational modifications may direct it to specific cellular compartments, influencing its activity and function .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of clofedanol involves a multi-step synthetic process. One common method includes the following steps :
Mannich Reaction: In the presence of an acid catalyst, o-chloroacetophenone, paraformaldehyde, and dimethylamine hydrochloride undergo a Mannich reaction in an organic solvent to produce 1-o-chlorophenyl-3-dimethylamino-1-acetone hydrochloride.
Neutralization Reaction: The resulting hydrochloride is neutralized with an alkali to form 1-o-chlorophenyl-3-dimethylamino-1-acetone.
Addition Reaction: This intermediate undergoes an addition reaction with phenyl lithium in an organic solvent to yield this compound.
Hydrochloride Formation: Finally, this compound is reacted with hydrochloric acid to produce this compound hydrochloride.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. The process is designed to be simple, convenient, and easily controlled, ensuring high safety performance and efficiency .
Chemical Reactions Analysis
Types of Reactions: Clofedanol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols or amines.
Substitution: this compound can undergo substitution reactions, particularly involving the chloro group, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Clofedanol has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studying reaction mechanisms and synthetic methodologies.
Biology: Investigated for its effects on cellular processes and interactions with biological molecules.
Medicine: Primarily used as an antitussive agent for the symptomatic relief of dry cough.
Industry: Utilized in the formulation of over-the-counter cough suppressants and other pharmaceutical products.
Comparison with Similar Compounds
Dextromethorphan: Another centrally acting cough suppressant with a different mechanism of action.
Codeine: An opioid cough suppressant with analgesic properties.
Diphenhydramine: An antihistamine with antitussive effects.
Comparison: Clofedanol is unique in its combination of local anesthetic, antispasmodic, and antihistamine properties, which are not commonly found together in other cough suppressants . Unlike dextromethorphan, this compound binds poorly to the sigma-1 receptor, which may result in fewer central nervous system side effects .
Properties
IUPAC Name |
1-(2-chlorophenyl)-3-(dimethylamino)-1-phenylpropan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO/c1-19(2)13-12-17(20,14-8-4-3-5-9-14)15-10-6-7-11-16(15)18/h3-11,20H,12-13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRCHFMBCVFFYEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(C1=CC=CC=C1)(C2=CC=CC=C2Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
511-13-7 (hydrochloride) | |
Record name | Clofedanol [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000791355 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4022789 | |
Record name | Chlophedianol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4022789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Chlophedianol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015585 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
6.21e-02 g/L | |
Record name | Chlophedianol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015585 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Suppresses the cough reflex by a direct effect on the cough center in the medulla of the brain. | |
Record name | Clofedanol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04837 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
791-35-5 | |
Record name | Chlophedianol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=791-35-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Clofedanol [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000791355 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Clofedanol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04837 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Clofedanol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113595 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Chlophedianol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4022789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Clofedano | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.219 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | CHLOPHEDIANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42C50P12AP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Chlophedianol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015585 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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